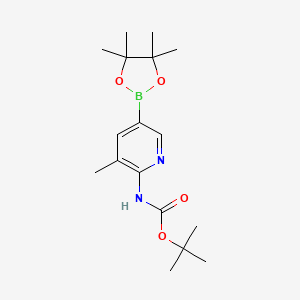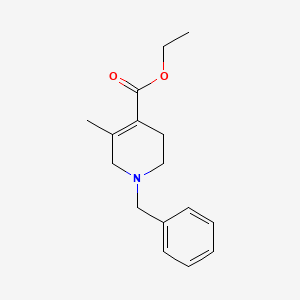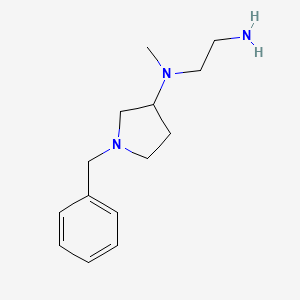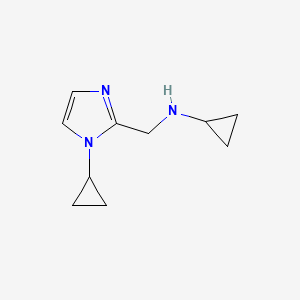![molecular formula C80H62N4 B15130760 [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)
[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4,4’-diamine, N4,N4’-bis[4’-(1-naphthalenylphenylamino)[1,1’-biphenyl]-4-yl]-N4,N4’-diphenyl-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and amine groups, making it a subject of interest for researchers in organic chemistry, materials science, and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-diamine, N4,N4’-bis[4’-(1-naphthalenylphenylamino)[1,1’-biphenyl]-4-yl]-N4,N4’-diphenyl- typically involves multi-step organic reactions. Common synthetic routes include:
Amination Reactions: Starting with biphenyl derivatives, amination reactions are employed to introduce amine groups at specific positions.
Coupling Reactions: The use of Suzuki-Miyaura cross-coupling reactions to link biphenyl units with naphthalenylphenylamino groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Drug Development:
Medicine:
Therapeutic Agents: Investigated for its potential as an anticancer or antimicrobial agent.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Materials Science: Utilized in the production of advanced materials such as polymers and nanomaterials.
Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of [1,1’-Biphenyl]-4,4’-diamine, N4,N4’-bis[4’-(1-naphthalenylphenylamino)[1,1’-biphenyl]-4-yl]-N4,N4’-diphenyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
類似化合物との比較
[1,1’-Biphenyl]-4,4’-diamine: A simpler analog with fewer aromatic rings.
Naphthalenylphenylamine: Contains naphthalene and phenyl groups but lacks the biphenyl structure.
Diphenylamine: A basic structure with two phenyl groups attached to an amine.
Uniqueness:
Structural Complexity: The presence of multiple aromatic rings and amine groups makes it more complex than its analogs.
Functional Diversity:
特性
分子式 |
C80H62N4 |
|---|---|
分子量 |
1079.4 g/mol |
IUPAC名 |
N-(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)-4-[4-(N-[4-[4-(N-[4-[4-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)amino]phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]aniline |
InChI |
InChI=1S/C80H62N4/c1-5-23-69(24-6-1)83(71-47-35-61(36-48-71)59-31-43-67(44-32-59)81-79(55-13-3-14-56-79)77-29-17-21-65-19-9-11-27-75(65)77)73-51-39-63(40-52-73)64-41-53-74(54-42-64)84(70-25-7-2-8-26-70)72-49-37-62(38-50-72)60-33-45-68(46-34-60)82-80(57-15-4-16-58-80)78-30-18-22-66-20-10-12-28-76(66)78/h1-55,57,81-82H,56,58H2 |
InChIキー |
NPMBANFORVIKLI-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)NC1(CC=CC=C1)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide](/img/structure/B15130678.png)





![1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15130715.png)


![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)

![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B15130753.png)


